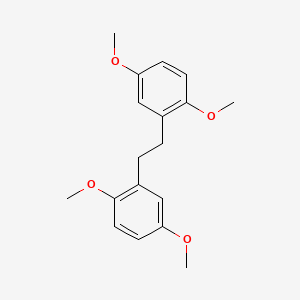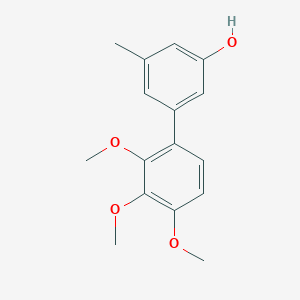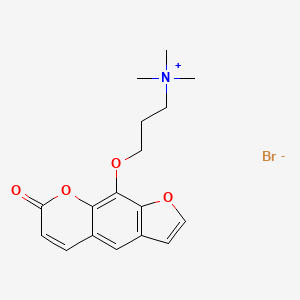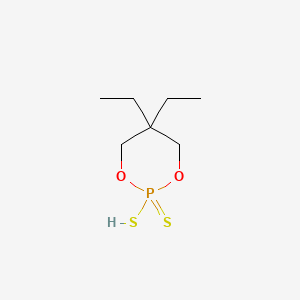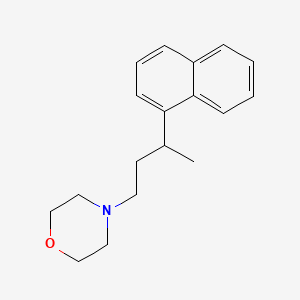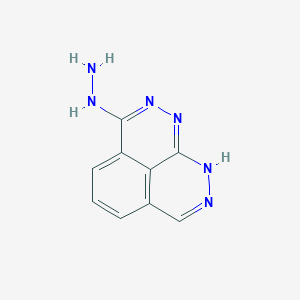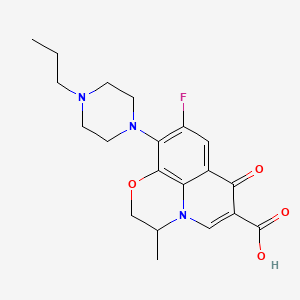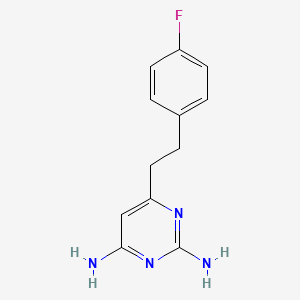
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. For the synthesis of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-, the following steps can be employed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxytetrahydrofuran and diethylaminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and ethoxyethyl groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrole, 2,5-dimethyl-: Lacks the diethylamino and ethoxyethyl groups, resulting in different chemical properties and applications.
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The combination of these functional groups provides distinct advantages in terms of biological activity and material properties .
特性
CAS番号 |
102367-01-1 |
|---|---|
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC名 |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H26N2O/c1-5-15(6-2)9-11-17-12-10-16-13(3)7-8-14(16)4/h7-8H,5-6,9-12H2,1-4H3 |
InChIキー |
NBEJIEWYTIJTGQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCCN1C(=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
